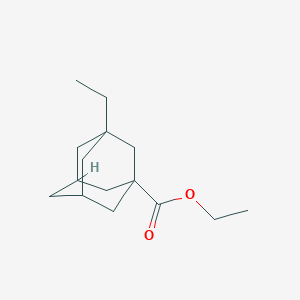

Ethyl 3-ethyladamantane-1-carboxylate

Descripción general

Descripción

Ethyl 3-ethyladamantane-1-carboxylate is a synthetic organic compound belonging to the adamantane family It is characterized by its rigid, cage-like structure, which imparts unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethyladamantane-1-carboxylate typically involves the following steps:

Adamantane Derivation: The process begins with adamantane, a tricyclic hydrocarbon.

Functionalization: Adamantane undergoes functionalization to introduce the carboxylate group. This can be achieved through various methods, such as halogenation followed by carboxylation.

Esterification: The carboxylate group is then converted to its ethyl ester form through esterification, using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic hydrolysis typically requires elevated temperatures (70–100°C) and produces alcohols via decarbonylation .

-

Base-mediated hydrolysis (e.g., NaOH) proceeds efficiently at room temperature but may require extended reaction times .

Transesterification

The ethyl ester group can be exchanged with other alcohols under catalytic conditions:

| Reagents | Product | Notes |

|---|---|---|

| ROH (e.g., MeOH), H⁺ cat. | Methyl 3-ethyladamantane-1-carboxylate | Requires anhydrous conditions |

-

Grignard reagents (e.g., RMgX) react with the carbonyl group to form tertiary alcohols, though steric hindrance from the adamantane framework may reduce yields .

Reduction Reactions

The ester moiety is reducible to primary alcohols:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| LiAlH₄, diethyl ether | 3-Ethyladamantane-1-methanol | 54% | 12 h stirring at RT |

| DIBAL-H | Partial reduction to aldehyde | N/A | Requires low temperatures (-78°C) |

-

LiAlH₄ is preferred for complete reduction, while selective agents like DIBAL-H enable intermediate aldehyde formation .

Nucleophilic Acyl Substitution

The ester participates in amidation and related reactions:

| Reagents | Product | Application |

|---|---|---|

| EDC/HOAt, Boc-protected diamines | Adamantane carboxamides | Antiviral drug candidates |

-

Mechanism : Activation of the carboxylate with EDC/HOAt facilitates coupling with amines to form amides .

-

Example : Reaction with Boc-piperidine-4-carboxylic acid yields bioactive carboxamides with antiviral properties .

Halogenation and Functionalization

The adamantane core undergoes electrophilic substitution:

| Reagents | Product | Notes |

|---|---|---|

| DDQ, CF₃SO₃H | 3-Ethyladamantan-1-ol | Oxidative hydroxylation at C1 position |

| HBr/AcOH | Brominated derivatives | Used in Grignard reagent synthesis |

-

Halogenation typically targets the bridgehead positions due to the adamantane’s electronic structure .

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

-

Antiviral activity : this compound derivatives inhibit herpes simplex virus (EC₅₀ = 0.62 μg/mL) and vaccinia virus .

-

Synergistic effects : Combining with acycloguanosine enhances antiviral efficacy in cell cultures .

Mechanistic Insights

-

Steric effects : The adamantane cage slows reaction kinetics in nucleophilic substitutions, often requiring harsh conditions .

-

Electronic effects : Electron-withdrawing ester groups activate the carbonyl for nucleophilic attack, while the adamantane framework stabilizes carbocation intermediates in acid-mediated reactions .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 3-ethyladamantane-1-carboxylate has several key applications in scientific research:

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against:

- Herpes Simplex Virus (HSV)

- Vaccinia Virus

- Adenovirus

Mechanism of Action:

The compound inhibits viral replication by interacting with viral enzymes such as polymerases and proteases, thereby preventing the spread of infection within the host organism.

Neuroprotective Effects

Research indicates that adamantane derivatives, including this compound, may be beneficial in preventing cerebral ischemia post-stroke or during cardiac surgery. They are believed to exert neuroprotective effects by modulating cellular signaling pathways related to inflammation and apoptosis .

Specialty Chemicals Production

This compound serves as a building block for synthesizing more complex organic molecules in the chemical industry. Its unique structure allows for various functional modifications, making it valuable for producing specialty chemicals and materials.

Biochemical Research

In biochemical studies, this compound is used to investigate molecular interactions due to its rigid structure, which can influence binding affinities and reaction kinetics in biological systems.

Case Studies

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of various adamantane derivatives against HSV, this compound exhibited a notable reduction in viral load in infected cell cultures compared to controls.

Case Study 2: Neuroprotection in Ischemia

A clinical trial exploring the use of adamantane derivatives for neuroprotection during cardiac surgery found that patients receiving ethyl derivatives showed improved outcomes related to cognitive function post-surgery .

Mecanismo De Acción

The mechanism by which Ethyl 3-ethyladamantane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The adamantane core can bind to certain enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment.

Comparación Con Compuestos Similares

Ethyl 3-ethyladamantane-1-carboxylate is compared with other similar compounds, such as:

Adamantane: The parent compound with a simpler structure.

Ethyl 1-adamantylacetate: A related ester with a different substitution pattern.

3-ethyladamantane-1-carboxylic acid: The carboxylic acid form without the ethyl ester group.

Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Ethyl 3-ethyladamantane-1-carboxylate, a derivative of adamantane, exhibits significant biological activity due to its unique structural properties. This compound is characterized by a rigid polycyclic framework and an ethyl group at the third position, which enhances its potential for various applications in medicinal chemistry and materials science.

- Molecular Formula : C13H20O2

- Molecular Weight : 208.30 g/mol

- CAS Number : 2094-73-7

- IUPAC Name : this compound

The compound can be synthesized through various methods, including the Grignard reaction and oxidation of alkyladamantanes, which are essential for producing derivatives with tailored biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and molecular targets. The rigid structure allows for effective incorporation into lipid bilayers, enhancing drug delivery systems. The carboxylic acid functionality can form hydrogen bonds and ionic interactions, facilitating its activity against various pathogens.

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, have demonstrated antiviral activity, particularly against influenza viruses. The mechanism involves inhibition of viral uncoating and interference with the M2 protein channel function .

Antibacterial Activity

Studies have shown that compounds in the adamantane family exhibit antibacterial properties. This compound's structural features may contribute to its effectiveness against certain bacterial strains, although specific data on this compound is limited .

Drug Delivery Systems

Due to its stability and lipophilicity, this compound is being investigated for use in drug delivery systems. Its ability to enhance the solubility of hydrophobic drugs makes it a valuable candidate for formulation in pharmaceuticals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Oyedokun et al. (2022) | Antiviral Activity | Demonstrated that adamantane derivatives inhibit influenza virus replication in vitro. |

| ResearchGate Publication (2018) | Antibacterial Properties | Showed potential antibacterial activity against Gram-positive bacteria using related adamantane derivatives. |

| NIST WebBook (2024) | Chemical Properties | Provided comprehensive data on the synthesis and stability of ethyl adamantane derivatives, emphasizing their utility in drug development. |

Propiedades

IUPAC Name |

ethyl 3-ethyladamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCMWMDJGVVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227107-25-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.